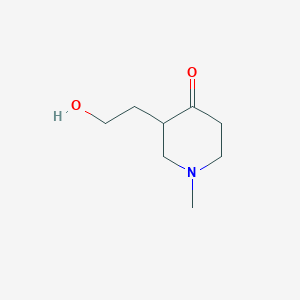
3-(2-Hydroxyethyl)-1-methylpiperidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Diastereoselective Synthesis : A methodology involving Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones has been developed for the highly diastereoselective preparation of 4-hydroxypiperidin-2-ones. This method, in combination with proline-catalyzed asymmetric Mannich reactions, allows for the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, which could be related to the synthesis or functionalization of compounds like 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one (Lam, Murray, & Firth, 2005).
Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis have been conducted for compounds like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. This type of analysis provides detailed insights into the molecular interactions and structural characteristics of similar piperidine derivatives (Gümüş et al., 2022).
Chemical Properties and Applications
3-Hydroxypiperidine Scaffold : The 3-hydroxypiperidine moiety is a significant scaffold encountered in many bioactive compounds and natural products. Research summarizing various groups' investigations into synthesizing natural products containing this scaffold provides insights into the potential applications of similar compounds in drug development and synthesis of bioactive molecules (Wijdeven, Willemsen, & Rutjes, 2010).
Pharmacological Profiles : While not directly related to 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one, studies on compounds like N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103) provide insights into the pharmacological properties and potential applications of piperidine derivatives in medicinal chemistry and drug design (Vanover et al., 2006).
Antitumor Activity : The synthesis, crystal structure, and antitumor activity of certain piperidine derivatives have been explored, showcasing the potential therapeutic applications of these compounds in treating various cancers. For example, compounds with specific substitutions on the piperidine ring have shown promising antitumor activity in vitro (Zhou et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and activity .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The bioavailability of similar compounds is influenced by these adme properties .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-1-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-4-2-8(11)7(6-9)3-5-10/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNMCPPXMFGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672381 | |
| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177357-31-1 | |
| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)
![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)
![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)





![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)

